molecular formula C17H16N4O B8485082 1-(1H-Indol-6-yl)-3-(4-methyl-pyridin-3-yl)-imidazolidin-2-one

1-(1H-Indol-6-yl)-3-(4-methyl-pyridin-3-yl)-imidazolidin-2-one

Cat. No. B8485082
M. Wt: 292.33 g/mol
InChI Key: MIJIZJMABDAXST-UHFFFAOYSA-N
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Patent
USRE045173E1

Procedure details

10% NaOH solution (10 mL) was added to a solution of 1-(4-methyl-pyridin-3-yl)-3-[1-(toluene-4-sulfonyl)-1H-indol-6-yl]-imidazolidin-2-one (I-144a: 94 mg) in ethanol (10 mL). The resulting mixture was heated to reflux at 90° C. for 1 hour. The reaction was monitored by TLC (10% MeOH in CHCl3). The reaction mixture was concentrated and partitioned between ethylacetate and water. The organic layer was washed with water, brine solution, dried and concentrated. Purification by column chromatography on silica gel (2% MeOH in DCM) afforded 29 mg of the product (47.54% yield).
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
1-(4-methyl-pyridin-3-yl)-3-[1-(toluene-4-sulfonyl)-1H-indol-6-yl]-imidazolidin-2-one
Quantity
94 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
47.54%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][C:4]1[CH:9]=[CH:8][N:7]=[CH:6][C:5]=1[N:10]1[CH2:14][CH2:13][N:12]([C:15]2[CH:23]=[C:22]3[C:18]([CH:19]=[CH:20][N:21]3S(C3C=CC(C)=CC=3)(=O)=O)=[CH:17][CH:16]=2)[C:11]1=[O:34].CO>C(O)C.C(Cl)(Cl)Cl>[NH:21]1[C:22]2[C:18](=[CH:17][CH:16]=[C:15]([N:12]3[CH2:13][CH2:14][N:10]([C:5]4[CH:6]=[N:7][CH:8]=[CH:9][C:4]=4[CH3:3])[C:11]3=[O:34])[CH:23]=2)[CH:19]=[CH:20]1 |f:0.1|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
1-(4-methyl-pyridin-3-yl)-3-[1-(toluene-4-sulfonyl)-1H-indol-6-yl]-imidazolidin-2-one
Quantity
94 mg
Type
reactant
Smiles
CC1=C(C=NC=C1)N1C(N(CC1)C1=CC=C2C=CN(C2=C1)S(=O)(=O)C1=CC=C(C=C1)C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between ethylacetate and water
WASH
Type
WASH
Details
The organic layer was washed with water, brine solution
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (2% MeOH in DCM)

Outcomes

Product
Name
Type
product
Smiles
N1C=CC2=CC=C(C=C12)N1C(N(CC1)C=1C=NC=CC1C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 29 mg
YIELD: PERCENTYIELD 47.54%
YIELD: CALCULATEDPERCENTYIELD 47.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.